N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group, a phenyl group, and a pyrrol-1-yl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of an appropriate acyl chloride with an amine.
Introduction of the Chloro-Fluorophenyl Group: This step involves the substitution reaction where a chloro-fluorophenyl group is introduced onto the acetamide backbone.
Attachment of the Pyrrol-1-yl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory or anticancer properties.
Materials Science: The compound may be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3-phenyl-2-(1H-pyrrol-1-yl)propanamide
- N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O/c19-15-12-14(8-9-16(15)20)21-18(23)17(22-10-4-5-11-22)13-6-2-1-3-7-13/h1-12,17H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBVZVMCZGQRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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